Cas no 2008576-11-0 (N1-Ethyl-N1-(tetrahydrothiophen-3-yl)benzene-1,4-diamine)

N1-Ethyl-N1-(tetrahydrothiophen-3-yl)benzene-1,4-diamine is a specialized aromatic diamine derivative featuring a tetrahydrothiophene moiety. This compound is of interest in synthetic organic chemistry due to its unique structural properties, combining an ethyl-substituted amine group with a sulfur-containing heterocycle. The presence of both amine functionalities and a thioether group makes it a versatile intermediate for the development of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity allows for selective modifications, enabling applications in cross-coupling reactions, polymer synthesis, and ligand design. The tetrahydrothiophene ring may also contribute to enhanced solubility and stability in certain reaction environments. This compound is typically handled under controlled conditions due to its potential sensitivity.
N1-Ethyl-N1-(tetrahydrothiophen-3-yl)benzene-1,4-diamine structure
2008576-11-0 structure
Product Name:N1-Ethyl-N1-(tetrahydrothiophen-3-yl)benzene-1,4-diamine
CAS No:2008576-11-0
MF:C12H18N2S
MW:222.349721431732
CID:5048111
Update Time:2025-10-28

N1-Ethyl-N1-(tetrahydrothiophen-3-yl)benzene-1,4-diamine Chemical and Physical Properties

Names and Identifiers

    • N1-ethyl-N1-(tetrahydrothiophen-3-yl)benzene-1,4-diamine
    • 4-N-ethyl-4-N-(thiolan-3-yl)benzene-1,4-diamine
    • N1-Ethyl-N1-(tetrahydrothiophen-3-yl)benzene-1,4-diamine
    • Inchi: 1S/C12H18N2S/c1-2-14(12-7-8-15-9-12)11-5-3-10(13)4-6-11/h3-6,12H,2,7-9,13H2,1H3
    • InChI Key: PIFDNBUTDRYOQT-UHFFFAOYSA-N
    • SMILES: S1CCC(C1)N(C1C=CC(=CC=1)N)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 190
  • XLogP3: 2.6
  • Topological Polar Surface Area: 54.6

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Additional information on N1-Ethyl-N1-(tetrahydrothiophen-3-yl)benzene-1,4-diamine

N1-Ethyl-N1-(tetrahydrothiophen-3-yl)benzene-1,4-diamine: A Comprehensive Overview

The compound N1-Ethyl-N1-(tetrahydrothiophen-3-yl)benzene-1,4-diamine (CAS No. 2008576-11-0) is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of diamines, which are widely used as building blocks in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. The structure of this compound is characterized by a benzene ring substituted with two amine groups at the 1 and 4 positions, one of which is further substituted with an ethyl group and a tetrahydrothiophen-3-yl group. This combination of functional groups makes it a versatile molecule with diverse reactivity and applications.

Recent studies have highlighted the importance of diamines like N1-Ethyl-N1-(tetrahydrothiophen-3-yl)benzene-1,4-diamine in the development of novel materials. For instance, researchers have explored its role in the synthesis of polyamides and polyurethanes, which are widely used in textiles, automotive industries, and construction materials. The presence of the tetrahydrothiophen group introduces unique electronic properties to the molecule, enhancing its ability to form strong hydrogen bonds and improve the mechanical properties of resulting polymers.

In addition to its role in polymer chemistry, N1-Ethyl-N1-(tetrahydrothiophen-3-yl)benzene-1,4-diamine has shown promise in medicinal chemistry. Its ability to act as a chelating agent makes it a potential candidate for metalloenzyme inhibitors or metal-based drug delivery systems. Recent research has focused on its interaction with transition metals such as copper and zinc, which are critical for various biological processes. The compound's ability to coordinate with these metals suggests its potential use in treating metal-related disorders or as a component in contrast agents for medical imaging.

The synthesis of N1-Ethyl-N1-(tetrahydrothiophen-3-yl)benzene-1,4-diamine involves a multi-step process that typically includes nucleophilic substitution and coupling reactions. Researchers have optimized these steps to improve yield and purity, making the compound more accessible for large-scale production. The use of green chemistry principles in its synthesis has also been explored, reducing environmental impact while maintaining high-quality standards.

From an analytical perspective, the characterization of N1-Ethyl-N1-(tetrahydrothiophen-3-yl)benzene-1,4-diamine has been enhanced by modern spectroscopic techniques such as NMR and IR spectroscopy. These methods provide detailed insights into the molecular structure and bonding interactions within the compound. Additionally, computational chemistry tools have been employed to predict its electronic properties and reactivity under various conditions.

Looking ahead, the demand for compounds like N1-Ethyl-N1-(tetrahydrothiophen-3-yl)benzene-1,4-diamine is expected to grow due to their versatility and adaptability across multiple industries. As research continues to uncover new applications and optimize synthetic routes, this compound will likely play an increasingly important role in both academic and industrial settings.

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